

Physicochemical Properties of DPPC Bilayers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

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Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of lung surfactant and is extensively utilized as a model system in membrane biophysics research. Its well-defined phase behavior and structural characteristics make it an ideal candidate for studying lipid bilayer properties, drug-membrane interactions, and the effects of environmental factors on membrane stability and function. This guide provides a comprehensive overview of the core physicochemical properties of DPPC bilayers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Physicochemical Properties

The behavior of DPPC bilayers is largely dictated by their thermotropic phase transitions, which involve changes in the ordering and packing of the lipid acyl chains. These transitions significantly influence the bilayer's structural and mechanical properties.

Thermotropic Phase Behavior

DPPC bilayers exhibit distinct phase transitions as a function of temperature. The main phase transition ($L\beta'$ to $L\alpha$) is a highly cooperative event characterized by a significant absorption of heat.[1]

- Gel Phase ($L\beta'$): Below the main transition temperature, the hydrocarbon chains are in a highly ordered, all-trans configuration, resulting in a thicker and more rigid bilayer.[1]
- Ripple Phase ($P\beta'$): A pre-transition phase that occurs at a temperature slightly below the main transition, characterized by a periodic, wave-like distortion of the bilayer surface.
- Fluid or Liquid-Crystalline Phase ($L\alpha$): Above the main transition temperature, the acyl chains become disordered with an increased number of gauche conformations, leading to a thinner, more fluid, and permeable bilayer.[1]

These phase transitions can be modulated by factors such as hydration, pressure, and the presence of other molecules like cholesterol.[2][3]

Quantitative Physicochemical Data

The following tables summarize key quantitative properties of fully hydrated DPPC bilayers.

Property	Value	Experimental Conditions
Main Phase Transition Temperature (T_m)	41 °C (314.15 K)	Fully hydrated bilayers[4]
~318 K (45 °C)	Simulation of DPPC model[5]	
Pre-transition Temperature (T_p)	~35-36 °C	Fully hydrated DPPC bilayer on mica[6]

Table 1: Phase Transition Temperatures of DPPC Bilayers

Phase	Area per Lipid (Å ²)	Experimental Conditions
Gel Phase (Lβ')	46.5	Computer simulations[7]
46	Experimental[7]	
Fluid Phase (Lα)	60.9	Computer simulations (CHARMM force field)[7]
~57	Critical threshold for stable liquid crystalline phase[7]	

Table 2: Area per Lipid of DPPC in Different Phases

Property	Value (nm)	Experimental Technique
Bilayer Thickness (Gel Phase)	5.5 ± 0.2	Atomic Force Microscopy (AFM)[6]
4.8 ± 0.3	Atomic Force Microscopy (AFM)[6]	
~4.1	Computer simulations (CHARMM force field)[7]	
Bilayer Thickness (Fluid Phase)	3.6 ± 0.3	Atomic Force Microscopy (AFM)[6]
~3.9	Experimental[7]	
~3.8	Computer simulations (Berger united-atom)[7]	
Hydrophobic Thickness (Fluid Phase, 50°C)	3.86	X-ray Scattering[8]

Table 3: Bilayer and Hydrophobic Thickness of DPPC

Property	Value	Experimental Technique/Conditions
Bending Rigidity (kc) (Gel Phase)	57 kBT	PeakForce Quantitative Nanomechanical Mapping AFM[9]
Bending Rigidity (kc) (Fluid Phase)	18 kBT	PeakForce Quantitative Nanomechanical Mapping AFM[9]
Area Compressibility Modulus (Ka) (Gel Phase with 10-15 mol% sterol)	~300 mN/m	Micropipette Aspiration[10]
Area Compressibility Modulus (Ka) (Liquid-ordered phase with 18 mol% cholesterol)	~1100 mN/m	Micropipette Aspiration[10]

Table 4: Mechanical Properties of DPPC Bilayers

Experimental Protocols

The characterization of DPPC bilayer properties relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[11][12]

Protocol for Liposome Analysis:

- Liposome Preparation:
 - Prepare a lipid film of DPPC by dissolving the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.

- Hydrate the lipid film with the desired buffer solution by vortexing above the main transition temperature of the lipid to form multilamellar vesicles (MLVs).
- To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[13]
- DSC Measurement:
 - Accurately weigh a known amount of the liposome suspension into a DSC sample pan.
 - Use the same buffer as a reference in the reference pan.
 - Place both pans in the DSC instrument.
 - Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transitions of DPPC.
 - Record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.
 - Determine the onset temperature, peak temperature (T_m), and the enthalpy of the transition (ΔH) by integrating the area under the peak.

X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement and packing of lipid molecules within the bilayer, allowing for the determination of bilayer thickness and area per lipid.[14][15][16]

Protocol for Oriented Multilamellar Bilayers:

- Sample Preparation:

- Prepare a solution of DPPC in an organic solvent mixture (e.g., chloroform/trifluoroethanol).[17]
- Deposit the lipid solution onto a flat, clean substrate such as a silicon wafer or glass slide. [17]
- Slowly evaporate the solvent under controlled conditions (e.g., in a humid environment or by using the rock-and-roll method) to promote the formation of well-aligned multilamellar stacks.[17]
- XRD Measurement:
 - Mount the sample in a temperature and humidity-controlled chamber.
 - Direct a collimated X-ray beam onto the sample at a low angle of incidence.
 - Record the diffraction pattern, which will consist of a series of Bragg peaks in the out-of-plane direction (meridional reflections) and a broad, diffuse scattering pattern in the in-plane direction (equatorial scattering).[18]
- Data Analysis:
 - From the positions of the meridional Bragg peaks, calculate the lamellar repeat spacing (d-spacing) using Bragg's law.[18]
 - The d-spacing represents the thickness of one lipid bilayer plus the adjacent water layer.
 - The in-plane scattering provides information about the lateral packing of the acyl chains. A sharp peak indicates a well-ordered gel phase, while a broad peak is characteristic of the disordered fluid phase.
 - By combining the d-spacing with volumetric data for the lipid and water, the bilayer thickness and area per lipid can be calculated.

Atomic Force Microscopy (AFM)

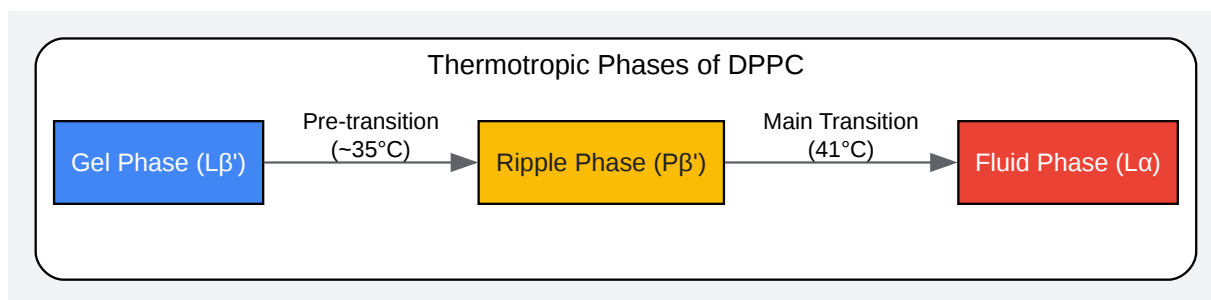
AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers (SLBs) and measure their mechanical properties at the nanoscale.[13][19]

Protocol for Supported Lipid Bilayer (SLB) Imaging:

- SLB Preparation:
 - Prepare small unilamellar vesicles (SUVs) of DPPC by sonication or extrusion of an MLV suspension.[\[13\]](#)[\[20\]](#)
 - Cleave a mica substrate to obtain a fresh, atomically flat surface.[\[20\]](#)
 - Deposit the SUV solution onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous supported lipid bilayer.[\[20\]](#)
 - Gently rinse the surface with buffer to remove excess vesicles.
- AFM Imaging:
 - Mount the SLB-coated substrate in the AFM fluid cell.
 - Use a soft cantilever suitable for imaging in liquid.
 - Image the bilayer in tapping mode or contact mode, applying minimal force to avoid damaging the delicate structure.
 - By controlling the temperature of the fluid cell, different phases of the DPPC bilayer can be visualized.
- Force Spectroscopy:
 - To measure mechanical properties, perform force spectroscopy by pressing the AFM tip into the bilayer and recording the force as a function of tip-sample distance.[\[13\]](#)
 - The force required to puncture the bilayer (breakthrough force) and the elastic modulus can be determined from the resulting force curves.[\[13\]](#)

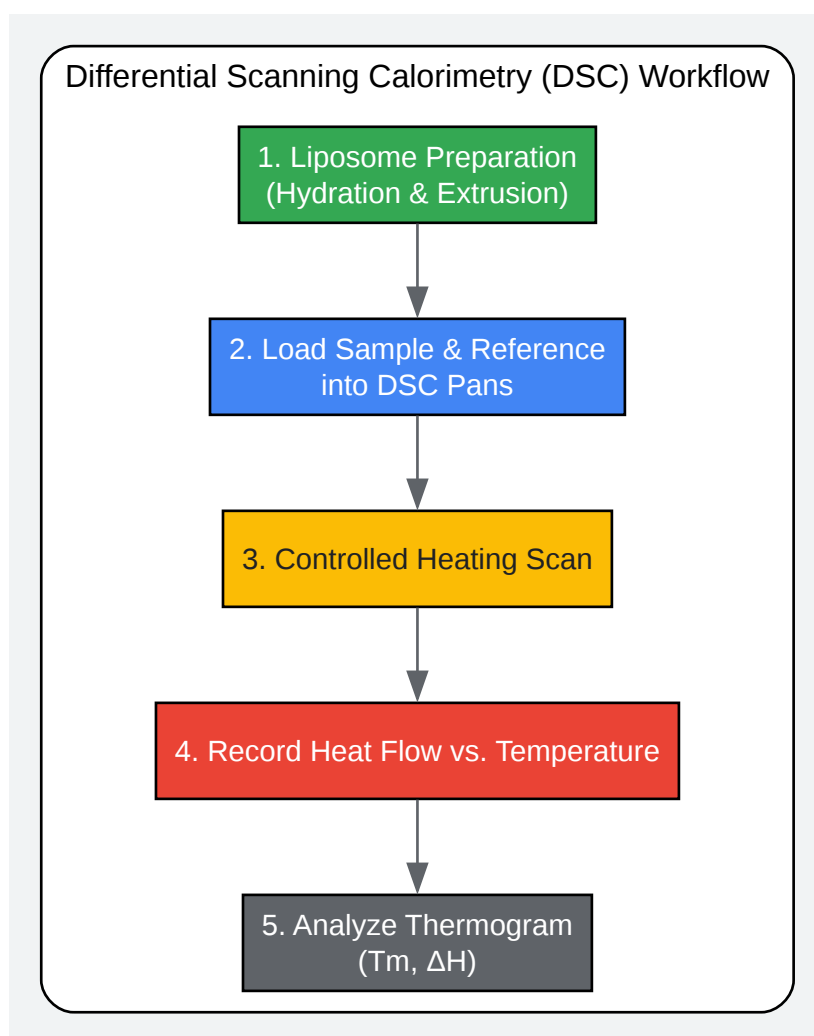
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of DPPC bilayers.



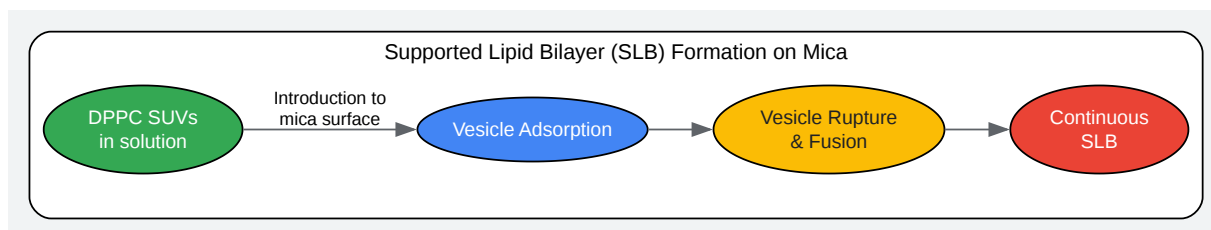
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Caption: Thermotropic phase transitions of a fully hydrated DPPC bilayer.



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Caption: General experimental workflow for DSC analysis of liposomes.



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Caption: Mechanism of supported lipid bilayer formation via vesicle fusion.

Impact of Cholesterol

The presence of cholesterol significantly modulates the physicochemical properties of DPPC bilayers. Cholesterol is known to have a "fluidizing" effect in the gel phase and a "condensing" or "ordering" effect in the fluid phase.[21][22] This leads to the abolition of the sharp phase transition and the formation of a liquid-ordered (lo) phase, which is characterized by the high lateral mobility of the fluid phase and the high conformational order of the gel phase. Molecular dynamics simulations have shown that cholesterol has a stronger ordering and condensing effect on DPPC bilayers compared to ergosterol.[23] The addition of cholesterol increases bilayer thickness and decreases the area per lipid.[24] Furthermore, cholesterol enhances the free energy barrier for water permeation across the bilayer, thereby reducing its permeability.[25]

Hydration Properties

The hydration of the lipid headgroups is crucial for the structure and stability of the bilayer. In the gel state, a DPPC molecule can bind approximately 6 molecules of water.[26] The presence of certain molecules can enhance the hydration of the headgroup region.[27] The level of hydration also influences the phase behavior of DPPC bilayers.[3]

This guide provides a foundational understanding of the key physicochemical properties of DPPC bilayers. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced characterization techniques.

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